Covalent vs. Reversible Binding: Persistent CDK7 Inhibition After Washout
THZ1 Dihydrochloride is an irreversible, covalent CDK7 inhibitor, whereas Samuraciclib (ICEC0942/CT7001) and BS-181 are reversible, ATP-competitive inhibitors . In Jurkat cells treated with 250 nM THZ1 for 4 hours followed by compound washout, CDK7-dependent RNAPII CTD phosphorylation remained suppressed for at least 6 hours post-washout, demonstrating sustained target engagement [1]. In contrast, the reversible control compound THZ1-R, which lacks the covalent acrylamide warhead, failed to maintain inhibition after washout [2].
| Evidence Dimension | Persistence of target inhibition after compound washout |
|---|---|
| Target Compound Data | Sustained inhibition of RNAPII CTD phosphorylation for ≥6 hours post-washout |
| Comparator Or Baseline | THZ1-R (reversible control): No sustained inhibition post-washout; Samuraciclib (IC50 40 nM, reversible): Washout not reported but expected to reverse due to reversible binding |
| Quantified Difference | Irreversible (THZ1) vs. Reversible (comparators) |
| Conditions | Jurkat cells, 250 nM treatment for 4 hours, washout, then 0-6 hour recovery |
Why This Matters
For ex vivo target engagement studies or protocols with wash steps, THZ1 Dihydrochloride provides persistent inhibition that reversible inhibitors cannot achieve.
- [1] Kwiatkowski N, et al. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. 2014 Jul 31;511(7511):616-20. Fig. 2e. View Source
- [2] Kwiatkowski N, et al. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. 2014 Jul 31;511(7511):616-20. Fig. 2e. View Source
